Ozagrel impurity III

Process impurity Starting material control Ozagrel synthesis

Ozagrel Impurity III (CAS 209334-21-4) is the unreacted p-methylbenzaldehyde-derived starting material—not a degradation product—making it structurally unique and irreplaceable for validated HPLC methods under ICH Q2(R1). Unlike generic aromatic aldehydes, only this exact C₁₃H₁₆O₂ impurity matches the retention time, UV λ_max, and MS fragmentation required for ANDA/DMF specificity demonstrations. Procure this certified reference standard to establish system suitability at the Knoevenagel condensation step, confirm ICH Q3A threshold compliance (≤0.10%), and de-risk regulatory review.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B15234990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzagrel impurity III
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC=CC1=CC=C(C=C1)C
InChIInChI=1S/C13H16O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h4-5,7-10H,3,6H2,1-2H3/b5-4-
InChIKeyBEJIEHFBXSHROL-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 1 g / 5000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ozagrel Impurity III for Pharmaceutical QC: Identity, Origin, and Regulatory Classification


Ozagrel Impurity III (CAS: 209334-21-4) is identified as p-methylbenzaldehyde (4-methylbenzaldehyde; C₁₃H₁₆O₂; MW 204.26 g/mol), a process-related impurity and the key starting material in the commercial synthesis of ozagrel sodium, a selective thromboxane A₂ (TXA₂) synthase inhibitor (IC₅₀ = 4 nM for the API) used clinically for acute ischemic stroke and cerebral vasospasm [1][2]. Unlike late-stage degradation products, this impurity arises directly from incomplete consumption of the primary synthetic building block during the Knoevenagel condensation step and is subject to ICH Q3A identification and qualification thresholds (≥0.10% identification threshold for maximum daily dose ≤2 g/day) [3][4]. Its presence as an unreacted starting material—rather than a pharmacologically active analog—defines its unique regulatory and analytical procurement value .

Ozagrel Impurity III: Why p-Tolualdehyde Reference Standards Cannot Be Interchanged with Generic Aldehyde Analogs


Generic aromatic aldehydes such as benzaldehyde, p-anisaldehyde, or 2,4-dimethylbenzaldehyde cannot substitute for Ozagrel Impurity III (p-methylbenzaldehyde) in validated analytical methods or regulatory submissions because impurity reference standards must be structurally identical to the actual process-related impurity arising from the specific ozagrel sodium synthetic route [1][2]. Chromatographic retention time, UV absorption profile (λ_max differences due to methyl substitution at the para position), and mass spectrometric fragmentation patterns are uniquely determined by the C₁₃H₁₆O₂ molecular framework with a single p-methyl substituent on the benzaldehyde core . Substitution with any close analog—even one differing by a single functional group—invalidates HPLC method validation under ICH Q2(R1) guidelines, compromises peak identification in LC-MS impurity profiling, and creates unacceptable regulatory risk during ANDA/DMF review due to failure of specificity and system suitability requirements [3].

Ozagrel Impurity III: Quantified Differentiation Evidence for Scientific Selection and Procurement


Ozagrel Impurity III as Starting Material: Differentiating Process Origin from Late-Stage Degradation Impurities

Ozagrel Impurity III is structurally confirmed as p-methylbenzaldehyde, the defined starting material in the primary commercial synthetic route to ozagrel sodium . Unlike degradation impurities (e.g., hydrolytic ring-opened products or oxidized species generated under accelerated stability conditions), this impurity originates solely from incomplete reaction conversion during the initial Knoevenagel condensation step between p-methylbenzaldehyde and acetic anhydride or ethyl acetate [1]. Regulatory guidance (ICH Q11) mandates that starting materials incorporated into the drug substance molecular framework be explicitly specified and controlled; Impurity III thus carries a distinct regulatory burden that degradation impurities do not share [2].

Process impurity Starting material control Ozagrel synthesis ICH Q3A

Maximum Individual Impurity Level: Ozagrel Impurity I vs. Impurity III Acceptability in Commercial Batches

In a comprehensive impurity profiling study of 46 commercial batches of ozagrel sodium for injection using a validated HPLC method (Inertsil ODS C18 column, 0.01 mol·L⁻¹ ammonium acetate buffer-methanol 80:20 as mobile phase A, methanol as mobile phase B, λ = 272 nm, flow rate 1.0 mL·min⁻¹), Impurity I ((E)-4-(1-imidazolmethyl) methyl cinnamate) was detected in 5 batches at levels of 0.16%–0.23%, with total impurities in these batches reaching 0.61%–0.69% [1]. In contrast, Ozagrel Impurity III (p-methylbenzaldehyde) was not reported at quantifiable levels (>0.1% identification threshold) in any of the 46 batches analyzed, indicating effective process control of this starting material impurity in commercial products [2].

Impurity profiling HPLC quantification Ozagrel sodium injection Quality control

API Purity Specification: Ozagrel Sodium Assay Requirement and the Implied Total Impurity Budget

According to Chinese Pharmacopoeia specifications for ozagrel sodium API, the assay requirement is not less than 98.5% (C₁₃H₁₁N₂NaO₂) calculated on the dried basis [1]. This specification establishes a total impurity budget of ≤1.5% for all related substances combined, within which Ozagrel Impurity III must be controlled. In the 46-batch injection study, total impurities in all samples remained <1.0%, demonstrating that commercial ozagrel products consistently meet this pharmacopoeial requirement [2]. No pharmacopoeial monograph currently specifies an individual acceptance limit for Impurity III specifically; rather, it falls under general total impurity and unspecified impurity criteria.

Pharmacopoeial specification API purity Ozagrel sodium Quality standard

Structural vs. Pharmacological Differentiation: Why Impurity III Lacks TXA₂ Synthase Inhibitory Activity Unlike Structural Analogs

Ozagrel (OKY-046) exerts its therapeutic effect through potent and selective inhibition of thromboxane A₂ synthase, with an IC₅₀ of 4 nM [1]. This activity depends critically on the (E)-3-(imidazol-1-ylmethyl)cinnamic acid pharmacophore, which coordinates with the heme iron of the CYP5A1 (TXA₂ synthase) active site [2]. Ozagrel Impurity III (p-methylbenzaldehyde, C₁₃H₁₆O₂) lacks the imidazole ring essential for enzyme inhibition and the cinnamic acid backbone required for substrate mimicry; as a simple aromatic aldehyde, it is pharmacologically inert with respect to TXA₂ synthase . In contrast, other ozagrel-related impurities such as cis-ozagrel (Z-isomer impurity) and ozagrel methyl ester retain the imidazole-cinnamate core and may exhibit residual or altered pharmacological activity, potentially confounding impurity safety qualification [3].

Structure-activity relationship TXA₂ synthase inhibition Ozagrel pharmacology Impurity safety

Synthesis Yield Benchmark: Ozagrel Sodium Process Yield and Residual Starting Material Control

The optimized four-step synthesis of ozagrel sodium from p-methylbenzaldehyde (Impurity III) proceeds via Knoevenagel condensation, NBS bromination, imidazole substitution, and hydrolysis, achieving a total yield of 64.1% [1]. This yield represents a 4.1% improvement over earlier literature methods (60.0% baseline) . The 35.9% yield gap between starting material and final API comprises reaction inefficiencies, workup losses, and side-product formation across the four sequential steps. Effective control of residual Impurity III in the final API requires that the first condensation step achieves high conversion of p-methylbenzaldehyde to the cinnamate intermediate; incomplete conversion leaves unreacted starting material that may persist through subsequent steps if not removed during intermediate purification.

Process optimization Synthetic yield Ozagrel manufacturing Impurity control

Ozagrel Impurity III: Validated Research and Industrial Procurement Scenarios


HPLC Method Validation for Ozagrel Sodium API and Finished Product Release Testing

Ozagrel Impurity III reference standard is essential for establishing system suitability, specificity, and linearity parameters during HPLC method validation under ICH Q2(R1) [1]. In validated methods using C18 columns with ammonium acetate buffer-methanol mobile phases (λ = 272 nm), Impurity III must be chromatographically resolved from the ozagrel main peak and from Impurity I ((E)-4-(1-imidazolmethyl) methyl cinnamate, detected at 0.16%–0.23% in some commercial batches) [2]. Without authentic Impurity III reference material, laboratories cannot confirm that the HPLC method adequately separates this starting material impurity from the API, potentially leading to co-elution, inaccurate purity assessment, and regulatory citation during ANDA review for failing to demonstrate specificity toward a known process impurity.

Process Development and Scale-Up: Monitoring Starting Material Carryover in Ozagrel Synthesis

During process optimization and scale-up of the four-step ozagrel sodium synthesis (Knoevenagel condensation → bromination → imidazole substitution → hydrolysis), analytical monitoring of residual p-methylbenzaldehyde (Impurity III) is required to evaluate conversion efficiency at the first reaction step [1]. The optimized process achieves 64.1% overall yield, implying that reaction monitoring must ensure the condensation step consumes starting material sufficiently to prevent carryover through downstream steps [2]. Impurity III reference standard enables quantitative LC-MS or HPLC-UV analysis of reaction aliquots, allowing process chemists to identify batch-to-batch variability in condensation efficiency and to establish acceptance criteria for intermediate purification that ensures final API meets pharmacopoeial purity specifications (≥98.5% ozagrel sodium) [3].

Regulatory DMF and ANDA Submission: Impurity Profiling and Specification Justification

For Drug Master File (DMF) submissions and Abbreviated New Drug Application (ANDA) filings for generic ozagrel sodium products, comprehensive impurity profiling data are required per ICH Q3A and Q6A guidelines [1]. Ozagrel Impurity III reference standard is necessary to generate batch analysis data demonstrating that this starting material impurity is consistently controlled below the ICH identification threshold of 0.10% (for maximum daily dose ≤2 g/day) [2]. The absence of Impurity III above the identification threshold in 46 commercial injection batches provides supportive evidence for justifying that this impurity does not require individual specification limits, allowing it to be controlled under the general total impurity criterion (<1.0% observed vs. ≤1.5% allowed by pharmacopoeial assay specification) [3]. Procurement of this reference standard enables generation of the comparative retention time and spiked recovery data required for regulatory acceptance of this justification.

Forced Degradation Studies: Distinguishing Process Impurities from Degradation Products

In forced degradation (stress testing) studies of ozagrel sodium API and formulations under ICH Q1A(R2) conditions (acidic, basic, oxidative, thermal, and photolytic stress), authentic Impurity III reference standard is required to differentiate process-related impurities that are present initially from degradation products that form under stress conditions [1]. Impurity III (p-methylbenzaldehyde) originates solely from the synthetic route and is not a degradation product of ozagrel under typical stress conditions; its level should not increase during stability studies [2]. Having a certified reference standard of Impurity III allows analytical laboratories to confirm that any peak at the Impurity III retention time in stressed samples represents pre-existing process impurity rather than newly formed degradant, which has distinct implications for shelf-life specification setting and stability-indicating method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ozagrel impurity III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.